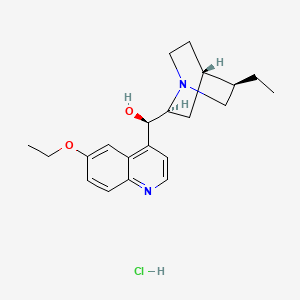

Ethylhydrocupreine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.ClH/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19;/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3;1H/t14-,15-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRATNLHPGXHMA-XZHTYLCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-60-1 (Parent) | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-58-9 | |

| Record name | Cinchonan-9-ol, 6′-ethoxy-10,11-dihydro-, hydrochloride (1:1), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neumolisina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylhydrocupreine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDROCUPREINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3N0JB4FC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylhydrocupreine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, more commonly known as optochin, is a quinine derivative first synthesized in 1911. While initially investigated as a therapeutic agent against Streptococcus pneumoniae, its clinical use was hampered by toxicity. However, it has since become an indispensable tool in clinical microbiology for the presumptive identification of S. pneumoniae, which exhibits unique sensitivity to this compound. This technical guide provides an in-depth exploration of the molecular mechanism underlying the action of this compound, focusing on its interaction with its primary cellular target and the basis of microbial resistance.

Core Mechanism of Action: Inhibition of F-Type ATP Synthase

The primary mechanism of action of this compound is the specific inhibition of the F-type ATP synthase (F-ATPase) in Streptococcus pneumoniae.[1][2] This enzyme, located in the bacterial cell membrane, is crucial for cellular energy metabolism, utilizing a proton gradient to synthesize ATP. By disrupting this fundamental process, optochin effectively halts energy production, leading to bacterial cell death.

The F-ATPase is a complex molecular machine composed of two main domains: the membrane-embedded F₀ portion, which forms the proton channel, and the peripheral F₁ portion, which contains the catalytic sites for ATP synthesis. This compound specifically targets the F₀ domain, interfering with proton translocation and thereby uncoupling it from ATP synthesis.[1][3]

The Molecular Target: Subunits of the F₀ Domain

Research has identified the specific subunits of the F₀ domain as the direct targets of optochin. The genes encoding these subunits, atpC and atpA, are central to the compound's activity. The atpC gene codes for the c-subunit, which forms a ring structure that rotates as protons pass through, while the atpA gene codes for the a-subunit, which is part of the stationary proton channel.

Molecular modeling studies suggest that optochin and its analogues likely bind to the c-ring of the ATP synthase, specifically near the conserved glutamate 52 ion-binding site, a critical residue for proton translocation.[4] This interaction physically obstructs the rotation of the c-ring, thereby inhibiting the entire process of ATP synthesis.

Quantitative Data on Optochin Susceptibility

The differential susceptibility of S. pneumoniae to optochin compared to other alpha-hemolytic streptococci is the basis for its diagnostic use. This sensitivity can be quantified by determining the Minimum Inhibitory Concentration (MIC).

| Strain Type | Minimum Inhibitory Concentration (MIC) of Optochin | Fold Increase in Resistance | Reference |

| Optochin-Susceptible S. pneumoniae | 0.25–1 µg/mL | - | [2] |

| Optochin-Resistant S. pneumoniae | 8–128 µg/mL | 4 to >100-fold | [5] |

| Other α-hemolytic streptococci (e.g., S. mitis) | ≥ 256 µg/mL | >250-fold | [2] |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Optochin) for Streptococcus Species.

The Genetic Basis of Resistance

Resistance to this compound in S. pneumoniae is not plasmid-mediated but arises from spontaneous point mutations in the chromosomal genes encoding the F₀ subunits of ATP synthase, primarily atpC and, less commonly, atpA.[1][2][5] These mutations result in amino acid substitutions that alter the drug-binding site, reducing the affinity of optochin for the F-ATPase.

| Gene | Codon Change | Amino Acid Substitution | Reference |

| atpC | Met13Ile | M13I | [5] |

| atpC | Gly18Ser | G18S | [5] |

| atpC | Gly20Ala | G20A | [5] |

| atpC | Ala31Val | A31V | [5] |

| atpC | Val48Ala | V48A | [1] |

| atpC | Ala49Gly/Ser/Thr | A49G/S/T | [3][5] |

| atpA | Trp206Cys/Ser | W206C/S | [2] |

Table 2: Common Mutations in atpC and atpA Genes Conferring Resistance to this compound in S. pneumoniae. The region around codon 49 of the atpC gene is considered a hotspot for mutations leading to optochin resistance.[5]

Experimental Protocols

Optochin Susceptibility Testing (Disk Diffusion Method)

This standard protocol is used for the presumptive identification of S. pneumoniae.

Materials:

-

5% sheep blood agar plates

-

Optochin disks (5 µg)

-

Sterile inoculating loops or swabs

-

Bacterial culture of an alpha-hemolytic Streptococcus

-

Incubator (35-37°C with 5% CO₂)

-

Millimeter ruler

Procedure:

-

Using a sterile loop or swab, pick a few well-isolated colonies of the test organism.

-

Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.

-

Aseptically place an optochin disk onto the inoculated surface of the agar.

-

Gently press the disk to ensure complete contact with the agar surface.

-

Incubate the plate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition around the disk in millimeters.

Interpretation:

-

Susceptible: A zone of inhibition of 14 mm or greater is presumptive evidence for S. pneumoniae.

-

Resistant: No zone of inhibition, or a zone of less than 14 mm, suggests the organism is not S. pneumoniae. Further biochemical testing, such as bile solubility, is recommended for zones between 7 and 13 mm.

Measurement of F-ATPase Activity (Spectrophotometric Assay)

This protocol provides a general framework for measuring the hydrolytic activity of F-ATPase, which is inhibited by optochin. The assay couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Isolated bacterial membranes containing F-ATPase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

ATP solution

-

NADH solution

-

Phosphoenolpyruvate (PEP)

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

This compound (Optochin) solution of known concentration

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, PEP, LDH, and PK.

-

Add the isolated bacterial membranes to the reaction mixture.

-

To test for inhibition, add the desired concentration of this compound to the experimental samples. A control sample without the inhibitor should be run in parallel.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the specific activity of the F-ATPase in the presence and absence of the inhibitor.

Visualizations

Caption: Mechanism of this compound Action.

References

- 1. Comparison of Streptococcus pneumoniae isolates occurring in optochin-susceptible and optochin-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Description of optochin-resistant Streptococcus pneumoniae due to an uncommon mutation in the atpA gene and comparison with previously identified atpC mutants from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of the optochin-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenotypic and molecular characterization of optochin-resistant Streptococcus pneumoniae isolates from Brazil, with description of five novel mutations in the ATPC gene - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylhydrocupreine Hydrochloride (Optochin) and Its Effects on Streptococcus pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrocupreine hydrochloride, commonly known as optochin, is a quinine derivative that has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae.[1][2] Its utility stems from a highly specific inhibitory action against pneumococci, a characteristic not typically observed in other α-hemolytic streptococci.[2][3] This technical guide provides an in-depth analysis of the molecular and physiological effects of optochin on S. pneumoniae. It covers the primary mechanism of action, the genetic basis of resistance, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing its activity. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in pneumococcal research and the development of novel antimicrobial agents.

Core Mechanism of Action: Inhibition of F₀F₁ H⁺-ATPase

The primary molecular target of optochin in Streptococcus pneumoniae is the membrane-bound F₀F₁ H⁺-ATPase (ATP synthase).[4][5] This multi-subunit enzyme complex is crucial for bacterial physiology, primarily responsible for synthesizing ATP using the energy stored in the proton motive force (PMF) across the cell membrane.[4]

Optochin specifically inhibits the activity of this enzyme, leading to a cascade of detrimental effects on the pneumococcal cell.[6] Inhibition of the H⁺-ATPase disrupts ATP synthesis, depleting the cell's primary energy currency. This energy depletion cripples essential cellular processes, including replication, transcription, translation, and cell wall biosynthesis. Furthermore, the disruption of proton translocation across the membrane leads to a collapse of the PMF, which is vital for nutrient uptake, maintenance of intracellular pH, and other transport processes. The culmination of these effects is the cessation of growth and, at sufficient concentrations, cell lysis.[2]

Signaling Pathway Disruption

The inhibition of F₀F₁ ATPase and the subsequent collapse of the proton motive force have significant downstream consequences on bacterial signaling and regulation. While the direct pathway is straightforward, the secondary effects impact numerous cellular functions.

Caption: Mechanism of Optochin Action on S. pneumoniae.

The Genetic Basis of Optochin Resistance

Optochin resistance in S. pneumoniae is not widespread but has been documented.[5][7] Resistance is primarily attributed to point mutations in the genes encoding the subunits of the F₀F₁ H⁺-ATPase, specifically the atpA and atpC genes.[4][5] These genes code for the a-subunit and c-subunit of the F₀ complex, respectively.[5]

Mutations in these genes alter the structure of the ATPase enzyme, reducing its affinity for optochin while preserving its essential proton-translocating and ATP-synthesizing functions.[6] This allows the bacterium to maintain its energy production and physiological functions even in the presence of the compound. The most frequently reported mutations occur in the atpC gene.[5] However, alterations in the atpA gene have also been identified as a source of resistance.[8]

Quantitative Data on Optochin's Effects

The inhibitory activity of this compound can be quantified through various microbiological and biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: Optochin Susceptibility and Resistance in S. pneumoniae

| Parameter | Susceptible (Wild-Type) Strains | Resistant Strains | Reference(s) |

| Disk Diffusion Zone Diameter (5 µg disk) | ≥ 14 mm | < 14 mm (often no zone) | [2][9] |

| Minimum Inhibitory Concentration (MIC) | Typically ≤ 2 µg/mL | ≥ 4 µg/mL (4 to 64-fold higher) | [5][10][11] |

| ATPase Inhibition (Relative) | High (e.g., 100-fold difference in resistance) | Low to negligible | [6] |

Table 2: Documented Mutations Conferring Optochin Resistance

| Gene | Amino Acid Substitution | Reference(s) |

| atpC (c-subunit) | Gly20Ser (G20S) | [12][13] |

| atpC (c-subunit) | Met23Ile (M23I) | [12][13] |

| atpC (c-subunit) | Val48Ala (V48A) | [4] |

| atpC (c-subunit) | Val48Ile (V48I) | [14][15] |

| atpC (c-subunit) | Ala49Thr (A49T) | [12][13] |

| atpC (c-subunit) | Ala49Gly (A49G) | [10] |

| atpA (a-subunit) | Trp206Ser (W206S) | [12][13] |

| atpA (a-subunit) | Trp206Cys (W206C) | [8] |

| atpA (a-subunit) | Leu99Ile (L99I) | [14][15] |

Detailed Experimental Protocols

Accurate and reproducible assessment of optochin's effects is critical. The following are detailed methodologies for key experiments.

Protocol for Optochin Disk Diffusion Susceptibility Testing

This protocol is a standardized method for the presumptive identification of S. pneumoniae.[9][16]

Materials:

-

Trypticase Soy Agar with 5% Sheep Blood (TSA-SB) plates.[16]

-

5 µg optochin disks.[17]

-

Pure, 18-24 hour culture of an α-hemolytic streptococcus.[9]

-

Sterile inoculating loop or cotton swab.

-

McFarland 0.5 turbidity standard.

-

Millimeter ruler or caliper.

Procedure:

-

Select three to four well-isolated colonies from a primary culture plate.[9]

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[1]

-

Using a sterile cotton swab, inoculate a TSA-SB plate by streaking evenly in at least three directions to ensure confluent growth.[1]

-

Allow the plate to dry for 5-10 minutes.[1]

-

Using sterile forceps, place a 5 µg optochin disk onto the center of the inoculated area.[9]

-

Gently press the disk to ensure firm contact with the agar surface.[9]

-

Incubate the plate at 35 ± 2°C in a 5-10% CO₂-enriched atmosphere for 18-24 hours.[9]

-

After incubation, measure the diameter of the zone of inhibition in millimeters.[9]

Interpretation:

-

Susceptible (Presumptive S. pneumoniae): Zone of inhibition ≥ 14 mm.[2][9]

-

Equivocal (6-14 mm): Further testing, such as bile solubility, is required for confirmation.[2][9]

Caption: Optochin Disk Diffusion Workflow.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method provides a quantitative measure of optochin's inhibitory activity.

Materials:

-

Cation-adjusted Mueller-Hinton Broth with 2-5% lysed horse blood.

-

This compound (optochin) stock solution.

-

96-well microtiter plates.

-

Bacterial suspension adjusted to 0.5 McFarland standard, then diluted to yield a final inoculum of 5 x 10⁵ CFU/mL.

-

Incubator (35 ± 2°C, ambient air).

Procedure:

-

Prepare serial two-fold dilutions of optochin in the broth medium in a 96-well plate. Typical concentration ranges are from 0.06 to 64 µg/mL.

-

Include a growth control well (no optochin) and a sterility control well (no bacteria).

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Seal the plate and incubate at 35 ± 2°C for 20-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of optochin that completely inhibits visible growth.[10]

Conclusion and Future Directions

This compound remains an invaluable tool for the presumptive identification of Streptococcus pneumoniae. Its specific mechanism of action, targeting the F₀F₁ H⁺-ATPase, provides a clear molecular basis for its efficacy and for the development of resistance. While resistance is currently rare, continued surveillance of atpA and atpC mutations is warranted, especially in clinical isolates that present with an atypical optochin-resistant phenotype. For drug development professionals, the pneumococcal ATPase remains a validated and attractive target for novel antimicrobial agents. Further structural and functional studies of this enzyme could facilitate the design of new inhibitors that are effective against both optochin-susceptible and -resistant strains, potentially bypassing existing resistance mechanisms.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Optochin Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. Optochin - Wikipedia [en.wikipedia.org]

- 4. Comparison of Streptococcus pneumoniae isolates occurring in optochin-susceptible and optochin-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis of the optochin-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optochin Resistance among Streptococcus pneumoniae Strains Colonizing Healthy Children in Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Description of optochin-resistant Streptococcus pneumoniae due to an uncommon mutation in the atpA gene and comparison with previously identified atpC mutants from Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Phenotypic and Molecular Characterization of Optochin-Resistant Streptococcus pneumoniae Isolates from Brazil, with Description of Five Novel Mutations in the atpC Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] Optochin resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications. | Semantic Scholar [semanticscholar.org]

- 13. Optochin resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jidc.org [jidc.org]

- 15. Clinical optochin resistant Streptococcus pneumoniae and Streptococcus pseudopneumoniae strains in Tunisia | The Journal of Infection in Developing Countries [jidc.org]

- 16. Optochin Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for Optochin Susceptibility Testing Using Total Lab Automation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Optochin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optochin, also known as ethylhydrocupreine, is a derivative of quinine that has historically been investigated for its therapeutic potential and is now primarily utilized as a key diagnostic agent for the presumptive identification of Streptococcus pneumoniae. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and antibacterial spectrum of Optochin. Detailed experimental protocols for its application in microbiological assays are presented, alongside visualizations of its molecular interactions and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Optochin is a cinchona alkaloid, structurally characterized by a quinoline ring system linked to a quinuclidine ring through a hydroxymethyl group, with an ethoxy substitution on the quinoline ring.

Chemical Structure:

(Image of the chemical structure of Optochin would be placed here in a formal whitepaper)

Table 1: Chemical Identifiers of Optochin

| Identifier | Value | Citation |

| IUPAC Name | (R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | [1] |

| Chemical Formula | C21H28N2O2 | [2] |

| CAS Number | 522-60-1 (Optochin base) | [2] |

| 3413-58-9 (Optochin hydrochloride) | [3] | |

| PubChem CID | 87880 | [1] |

| SMILES | CC[C@H]1CN2CC[C@H]1C[C@H]2--INVALID-LINK--O | [1] |

Physicochemical Properties

The physicochemical properties of Optochin, particularly its hydrochloride salt which is commonly used in laboratory settings, are crucial for its application and biological activity.

Table 2: Physicochemical Properties of Optochin

| Property | Value | Citation |

| Molecular Weight | 340.46 g/mol (base) | [2] |

| 376.92 g/mol (hydrochloride) | [3] | |

| Melting Point | 121-123°C (hydrochloride) | [3] |

| ~240°C (decomposition, hydrochloride) | [4] | |

| Solubility | Completely soluble in water (hydrochloride) | [5] |

| Soluble in DMSO (125 mg/mL) | [3] | |

| Appearance | White to off-white solid | [3] |

Mechanism of Action

Optochin exerts its antibacterial effect through the specific inhibition of the proton-translocating F0F1 ATPase (ATP synthase) in susceptible bacteria, most notably Streptococcus pneumoniae. This enzyme is critical for bacterial viability as it is the primary means of ATP synthesis through oxidative phosphorylation.

The F0 subunit of the ATPase is an integral membrane protein complex that forms a proton channel, while the F1 subunit is a peripheral membrane protein complex responsible for ATP synthesis. Optochin specifically targets the F0 complex, disrupting the proton gradient across the bacterial cell membrane. This inhibition of proton flow prevents the generation of ATP, leading to a cascade of detrimental effects, including the inability to maintain cellular homeostasis and eventual cell lysis. This lytic effect is attributed to changes in the cell membrane's surface tension.[5][6]

Resistance to Optochin in S. pneumoniae has been shown to arise from point mutations in the genes encoding the subunits of the F0 complex, specifically the atpC gene (encoding the c-subunit) and, less commonly, the atpA gene (encoding the a-subunit). These mutations alter the binding site of Optochin on the ATPase, reducing its inhibitory effect.

Antibacterial Spectrum and Activity

The antibacterial activity of Optochin is highly specific for Streptococcus pneumoniae. This specificity forms the basis of the Optochin susceptibility test, a cornerstone in clinical microbiology for the presumptive identification of this pathogen and its differentiation from other alpha-hemolytic streptococci, such as the viridans group streptococci, which are typically resistant.

Table 3: Antibacterial Activity of Optochin

| Organism | Susceptibility | Typical MIC Range (µg/mL) | Typical Zone of Inhibition (5 µg disk) | Citation |

| Streptococcus pneumoniae | Susceptible | 0.25 - 2.0 | ≥ 14 mm | [1] |

| Viridans group streptococci | Resistant | 8 - 128 | < 14 mm or no zone | [1] |

| Streptococcus pyogenes | Resistant | Not typically tested | No zone | |

| Enterococcus faecalis | Resistant | Not typically tested | No zone |

Experimental Protocols: Optochin Susceptibility Test

The Optochin susceptibility test is a disk diffusion assay used to determine the susceptibility of an alpha-hemolytic streptococcus to Optochin.

Materials:

-

Optochin disks (5 µg)

-

5% sheep blood agar plates

-

Sterile inoculating loops or swabs

-

Bacterial culture of an alpha-hemolytic streptococcus (18-24 hour culture)

-

Incubator with a 5-10% CO2 atmosphere

-

Millimeter ruler or caliper

Procedure:

-

Using a sterile inoculating loop or swab, select a well-isolated colony of the alpha-hemolytic organism to be tested.

-

Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.

-

Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.

-

Gently press the disk to ensure it adheres firmly to the agar surface.

-

Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2 enriched environment.

-

After incubation, observe the plate for a zone of inhibition around the Optochin disk.

-

Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.

Interpretation of Results:

-

Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater in diameter around a 6 mm disk.

-

Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition less than 14 mm in diameter.

-

Equivocal: For zones of inhibition between 7 and 13 mm, further testing such as the bile solubility test is recommended for confirmation.

References

- 1. Optochin | C21H28N2O2 | CID 87880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Optochin - Wikipedia [en.wikipedia.org]

- 3. 3413-58-9 CAS MSDS (ETHYLHYDROCUPREINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 97% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. rcpath.org [rcpath.org]

- 6. This compound | Parasite | TargetMol [targetmol.com]

In Vitro Activity of Ethylhydrocupreine Hydrochloride Against Alpha-Hemolytic Streptococci: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, commonly known as optochin, is a quinine derivative that has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae. Its selective inhibitory action on the growth of pneumococci, while other alpha-hemolytic streptococci remain largely resistant, forms the basis of a widely used diagnostic test. This technical guide provides an in-depth exploration of the in vitro activity of this compound against alpha-hemolytic streptococci, detailing experimental protocols, presenting quantitative data, and visualizing the underlying mechanisms and workflows.

Mechanism of Action

This compound selectively inhibits the activity of the membrane-bound F0F1 H+-ATPase in susceptible streptococci.[1][2] This enzyme is critical for maintaining the proton motive force and for ATP synthesis. By binding to the c and a subunits of the F0 portion of the ATPase, optochin disrupts proton translocation, leading to a collapse of the electrochemical gradient across the bacterial cell membrane and ultimately causing cell lysis.[1][2] This targeted action accounts for the high specificity of optochin for S. pneumoniae. Resistance to optochin in some pneumococcal strains and inherent resistance in other viridans streptococci are often associated with point mutations in the atpC and atpA genes, which encode these ATPase subunits.[1]

Signaling Pathway of this compound Inhibition

Caption: Inhibition of F0F1 H+-ATPase by this compound.

Quantitative Data on In Vitro Activity

The in vitro activity of this compound is primarily assessed through two key methods: disk diffusion and minimum inhibitory concentration (MIC) determination. The data presented below summarizes typical findings for various alpha-hemolytic streptococci.

Table 1: Disk Diffusion Susceptibility of Alpha-Hemolytic Streptococci to this compound (5 µg disk)

| Bacterial Species | Zone of Inhibition (mm) | Interpretation |

| Streptococcus pneumoniae | ≥ 14 | Susceptible |

| Streptococcus pneumoniae (some resistant strains) | < 14 | Resistant |

| Streptococcus mitis group | No zone or < 14 | Resistant |

| Streptococcus oralis | No zone or < 14 | Resistant |

| Streptococcus sanguinis group | No zone or < 14 | Resistant |

| Streptococcus anginosus group | No zone or < 14 | Resistant |

Note: A zone of inhibition of <14 mm is considered equivocal, and further testing such as bile solubility may be required for definitive identification of S. pneumoniae.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Alpha-Hemolytic Streptococci

| Bacterial Species | MIC Range (µg/mL) | Interpretation |

| Streptococcus pneumoniae (susceptible) | 0.25 - 0.5 | Susceptible |

| Streptococcus pneumoniae (resistant) | > 2 | Resistant |

| Streptococcus mitis | 8 - 128 | Resistant |

| Streptococcus oralis | 32 - 128 | Resistant |

| Streptococcus pseudopneumoniae (in ambient air) | 0.5 | Susceptible |

Data compiled from multiple sources, including a study on MALDI-TOF MS-based optochin susceptibility testing.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for disk diffusion and broth microdilution susceptibility testing.

Disk Diffusion Susceptibility Testing

This method is a qualitative assessment of the susceptibility of an organism to this compound.

Materials:

-

This compound (optochin) disks (5 µg)

-

Mueller-Hinton agar with 5% sheep blood

-

Sterile swabs

-

0.85% sterile saline or Mueller-Hinton broth

-

McFarland 0.5 turbidity standard

-

Incubator (35-37°C with 5% CO2)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: From a pure 18-24 hour culture, select 3-4 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Streak the entire surface of the Mueller-Hinton sheep blood agar plate evenly in three directions to ensure confluent growth.[6]

-

Disk Application: Using sterile forceps, place a 5 µg optochin disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.[7]

-

Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters. A zone of ≥14 mm is considered susceptible and is presumptive for S. pneumoniae.[3][4]

Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of the microorganism.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB) with 2-5% lysed horse blood

-

96-well microtiter plates

-

Sterile saline or broth

-

McFarland 0.5 turbidity standard

-

Micropipettes and sterile tips

-

Incubator (35-37°C, ambient air)

Procedure:

-

Drug Dilution: Prepare a stock solution of this compound and perform serial twofold dilutions in CAMHB with lysed horse blood in the wells of a 96-well plate to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Cover the plate and incubate at 35-37°C in ambient air for 20-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Experimental Workflow for Susceptibility Testing

Caption: Workflow for assessing in vitro susceptibility to Ethylhydrocupreine HCl.

Conclusion

This compound remains a valuable tool for the presumptive identification of Streptococcus pneumoniae due to its specific inhibitory effect on this species. Understanding the underlying mechanism of action, which involves the targeted inhibition of the F0F1 H+-ATPase, is crucial for interpreting susceptibility results. The standardized disk diffusion and broth microdilution protocols outlined in this guide provide reliable methods for assessing the in vitro activity of this compound against alpha-hemolytic streptococci. The quantitative data presented highlights the clear distinction in susceptibility between S. pneumoniae and other viridans group streptococci, reinforcing the diagnostic utility of optochin in the clinical microbiology laboratory. For researchers and drug development professionals, the specific molecular target of optochin may also offer insights into novel antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenotypic and Molecular Characterization of Optochin-Resistant Streptococcus pneumoniae Isolates from Brazil, with Description of Five Novel Mutations in the atpC Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optochin test [microbe-canvas.com]

- 5. MALDI-TOF Mass Spectrometry-Based Optochin Susceptibility Testing for Differentiation of Streptococcus pneumoniae from other Streptococcus mitis Group Streptococci [mdpi.com]

- 6. microbenotes.com [microbenotes.com]

- 7. microbiologyinfo.com [microbiologyinfo.com]

Molecular Basis for Optochin Sensitivity in Pneumococci: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning optochin sensitivity and resistance in Streptococcus pneumoniae. The document details the enzymatic target of optochin, the genetic basis of resistance, and standardized protocols for susceptibility testing and target enzyme activity analysis.

Introduction

Optochin, or ethylhydrocupreine hydrochloride, is a quinine derivative that has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae in clinical microbiology laboratories.[1] Its utility lies in its specific inhibitory effect on the growth of pneumococci, distinguishing them from other alpha-hemolytic streptococci.[2] This sensitivity is not merely a phenotypic curiosity; it is rooted in a precise molecular interaction between optochin and a vital bacterial enzyme, the F0F1-ATPase.[3][4] Understanding this interaction at a molecular level is crucial for appreciating the diagnostic utility of optochin, the emergence of resistance, and for the potential development of novel therapeutics targeting this essential enzyme.

The Molecular Target: F0F1-ATPase

The primary molecular target of optochin in Streptococcus pneumoniae is the membrane-bound F0F1-ATPase, also known as ATP synthase.[3][4] This multi-subunit enzyme complex is essential for the viability of pneumococcus, playing a critical role in maintaining cellular pH homeostasis by pumping protons across the cell membrane at the expense of ATP hydrolysis.[5][6]

The F0F1-ATPase is composed of two main domains:

-

F1 domain: A soluble, cytoplasmic portion that contains the catalytic sites for ATP synthesis and hydrolysis.

-

F0 domain: A transmembrane portion that forms a proton channel.

Optochin specifically interacts with the F0 domain, disrupting its proton-translocating function and ultimately leading to cell death.[3]

The Genetic Basis of Optochin Sensitivity and Resistance

The susceptibility of S. pneumoniae to optochin is determined by the genetic makeup of the atp operon, which encodes the subunits of the F0F1-ATPase. Specifically, the genes atpC and atpA, encoding the c-subunit and a-subunit of the F0 domain respectively, are the primary loci for mutations that confer optochin resistance.[3][7]

The Crucial Role of the c-subunit (AtpC)

The c-subunit of the F0F1-ATPase is a small, hydrophobic protein that forms a ring-like structure within the bacterial membrane, constituting the core of the proton channel.[8] The vast majority of optochin resistance in clinical and laboratory-generated isolates of S. pneumoniae is attributed to point mutations within the atpC gene.[9][10] These mutations typically result in single amino acid substitutions in the c-subunit protein, which are thought to sterically hinder the binding of optochin to the F0 domain, thereby preventing its inhibitory action.[11]

Mutations in the a-subunit (AtpA)

While less common, mutations in the atpA gene, which encodes the a-subunit of the F0 domain, have also been shown to confer optochin resistance.[1][12] The a-subunit is another integral membrane protein that works in concert with the c-subunit ring to facilitate proton translocation. Mutations in AtpA likely also disrupt the binding of optochin to the F0 complex.

Quantitative Data on Optochin Susceptibility

The phenotypic difference between optochin-susceptible and optochin-resistant S. pneumoniae can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the measurement of zones of inhibition in disk diffusion assays.

Minimum Inhibitory Concentrations (MICs)

Optochin-resistant strains exhibit significantly higher MICs for optochin compared to susceptible strains. The fold-increase in MIC can range from 4-fold to over 60-fold.[9][13]

| Strain Type | Optochin MIC Range (µg/mL) | Reference(s) |

| Optochin-Susceptible | 0.5 - 2 | [9] |

| Optochin-Resistant | ≥ 4 (typically 8 - 256) | [9][11] |

Zone of Inhibition Diameters

In standard disk diffusion assays using a 5 µg optochin disk, a clear distinction can be made between susceptible and resistant isolates.

| Strain Type | Zone of Inhibition Diameter (mm) | Reference(s) |

| Optochin-Susceptible | ≥ 14 | [2][14] |

| Optochin-Resistant | < 14 or no zone of inhibition | [9][15] |

F0F1-ATPase Activity Inhibition

The molecular basis of optochin's action is the direct inhibition of the F0F1-ATPase. Studies have shown a dramatic difference in the sensitivity of this enzyme to optochin in susceptible versus resistant strains. There is a reported 100-fold difference in membrane ATPase resistance to optochin between optochin-sensitive and optochin-resistant pneumococcal strains.[4]

Common Mutations Leading to Optochin Resistance

Numerous point mutations in the atpC and atpA genes have been identified in optochin-resistant S. pneumoniae isolates.

| Gene | Codon Change | Amino Acid Substitution | Reference(s) |

| atpC | GGG -> TCG | Gly -> Ser | [11] |

| atpC | ATG -> ATA | Met -> Ile | [11] |

| atpC | GCT -> ACT | Ala -> Thr | [11][12] |

| atpC | GTT -> GCT | Val -> Ala | [7] |

| atpC | GCT -> GGT | Ala -> Gly | [9] |

| atpA | TGG -> TCG | Trp -> Ser | [11] |

| atpA | CTT -> ATT | Leu -> Ile | [1] |

| atpA | ATG -> GTG | Met -> Val | [1] |

| atpA | GTT -> ATT | Val -> Ile | [1] |

Experimental Protocols

Optochin Susceptibility Testing by Disk Diffusion

This method is a standard and widely used procedure for the presumptive identification of S. pneumoniae.

Materials:

-

5% sheep blood agar plates

-

5 µg optochin disks

-

Sterile inoculating loops or swabs

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C with 5% CO2)

-

Ruler or calipers

Procedure:

-

Prepare a bacterial suspension of the isolate in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Using a sterile swab, inoculate a 5% sheep blood agar plate to create a confluent lawn of growth.

-

Aseptically place a 5 µg optochin disk onto the center of the inoculated area.

-

Gently press the disk to ensure it adheres to the agar surface.

-

Incubate the plate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.[14]

-

After incubation, measure the diameter of the zone of growth inhibition around the optochin disk in millimeters.

Interpretation:

Determination of Optochin Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method provides a quantitative measure of the concentration of optochin required to inhibit bacterial growth.

Materials:

-

Mueller-Hinton agar with 5% sheep blood

-

Optochin stock solution

-

Sterile petri dishes

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Incubator (35-37°C with 5% CO2)

Procedure:

-

Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of optochin (e.g., 0.25 to 256 µg/mL).[9]

-

Prepare a bacterial inoculum of the test isolate equivalent to a 0.5 McFarland standard.

-

Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each optochin-containing agar plate and a growth control plate (no optochin).

-

Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.[9]

-

The MIC is defined as the lowest concentration of optochin that completely inhibits visible growth of the isolate.

F0F1-ATPase Activity Assay

This spectrophotometric assay measures the ATP hydrolysis activity of the F0F1-ATPase in bacterial membrane preparations. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Pneumococcal cell culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM PMSF)

-

Glass beads or sonicator for cell lysis

-

Ultracentrifuge

-

Membrane storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

-

ATP solution (e.g., 100 mM)

-

Malachite green-molybdate reagent for phosphate detection

-

Phosphate standard solution

-

Spectrophotometer

Procedure:

1. Preparation of Bacterial Membranes: a. Grow S. pneumoniae to mid-log phase in an appropriate broth medium. b. Harvest the cells by centrifugation. c. Wash the cell pellet with a suitable buffer. d. Resuspend the cells in lysis buffer and lyse the cells by mechanical disruption (e.g., bead beating or sonication). e. Remove intact cells and debris by low-speed centrifugation. f. Pellet the bacterial membranes from the supernatant by ultracentrifugation. g. Wash the membrane pellet and resuspend it in membrane storage buffer. h. Determine the protein concentration of the membrane preparation (e.g., by Bradford assay).

2. ATPase Activity Measurement: a. Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain assay buffer and a specific amount of membrane protein (e.g., 10-50 µg). b. To measure the effect of optochin, pre-incubate the membrane preparations with varying concentrations of optochin for a defined period (e.g., 10 minutes) at room temperature. c. Initiate the reaction by adding ATP to a final concentration of 5 mM. d. Incubate the reactions at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction. e. Stop the reaction by adding the malachite green-molybdate reagent. f. After a color development period, measure the absorbance at a specific wavelength (e.g., 620-660 nm). g. Create a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction. h. Calculate the specific activity of the ATPase (e.g., in nmol Pi/min/mg protein).

Visualizations

Caption: Molecular mechanism of optochin action.

Caption: Mechanism of optochin resistance.

Caption: Experimental workflow for optochin susceptibility testing.

References

- 1. Clinical optochin resistant Streptococcus pneumoniae and Streptococcus pseudopneumoniae strains in Tunisia | The Journal of Infection in Developing Countries [jidc.org]

- 2. microbenotes.com [microbenotes.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Molecular basis of the optochin-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparison of Streptococcus pneumoniae isolates occurring in optochin-susceptible and optochin-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP synthase subunit C - Wikipedia [en.wikipedia.org]

- 9. Phenotypic and Molecular Characterization of Optochin-Resistant Streptococcus pneumoniae Isolates from Brazil, with Description of Five Novel Mutations in the atpC Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. [PDF] Optochin resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications. | Semantic Scholar [semanticscholar.org]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. rcpath.org [rcpath.org]

Early Investigations into the Therapeutic Potential of Ethylhydrocupreine Hydrochloride: A Technical Review

Introduction: Ethylhydrocupreine hydrochloride, commercially known as Optochin, is a derivative of quinine first introduced in 1911 by Morgenroth and Levy for the treatment of pneumococcal infections.[1] Early 20th-century research extensively explored its antimicrobial properties, particularly against Streptococcus pneumoniae. This technical guide synthesizes the findings from these foundational studies, presenting key quantitative data, experimental methodologies, and the logical frameworks of its early applications.

Quantitative Data from Early Studies

The initial research on this compound provided specific metrics for its bactericidal and inhibitory effects, as well as tolerated dosages in animal models.

In Vitro Efficacy

| Parameter | Organism | Concentration | Reference |

| Minimum Inhibitory Concentration (MIC) | Streptococcus pneumoniae | 1:10,000,000 | [1] |

| Bactericidal Concentration | Streptococcus pneumoniae | 1:500,000 | [1] |

| Inhibitory/Killing Effect | All four groups of pneumococci | Very high dilution | [2] |

| Comparative Efficacy | Quinine hydrochloride | Required much stronger concentrations than ethylhydrocupreine for similar effects on pneumococci | [2] |

In Vivo Toxicity and Efficacy (Animal Models)

| Animal Model | Route of Administration | Dosage | Observation | Reference |

| Guinea Pig | Intrapleural | 0.2 to 0.3 cc of a 1:100 solution per 100 gm of body weight | Highest tolerated dose | [3] |

| Guinea Pig (350-500 gm) | Intrapleural (each pleural cavity) | 1 cc of a 1:500 solution | No evidence of toxicity or pleural irritation | [3] |

| Guinea Pig with induced pleuritis | Intrapleural (each pleural cavity) | 1 cc of a 1:500 solution (up to 24 hours post-infection) | Marked curative influence | [3][4] |

| Mouse | Not specified | Not specified | Well-marked protective action against experimental pneumococcal infection (all four groups) | [2] |

| Dog with induced pleuritis | Intrapleural | Not specified | Similar curative results to guinea pigs | [3][4] |

Key Experimental Protocols

The foundational understanding of this compound's effects stems from meticulous early 20th-century experimental work. Below are summaries of the methodologies employed in these key studies.

In Vitro Inhibition and Bactericidal Assays (Moore, 1915)

-

Objective: To determine the inhibitory and killing effect of this compound on various strains of pneumococci and other microorganisms.

-

Methodology:

-

Preparation of this compound Solutions: A stock solution was prepared and serially diluted to achieve the desired concentrations for the assay.

-

Bacterial Cultures: Strains of the four major groups of pneumococci, as well as other bacteria such as streptococci, were cultured in broth.

-

Inhibition Assay: Varying dilutions of this compound were added to broth cultures of the test organisms. The cultures were then incubated, and the minimum concentration that prevented visible growth was recorded as the inhibitory dilution.

-

Bactericidal Assay: To determine the killing effect, subcultures were made from the tubes showing no growth in the inhibition assay onto fresh, drug-free media. The lowest concentration from which no growth occurred in the subculture was considered the bactericidal dilution.

-

-

Reference: Moore, H. F. (1915). The Action of Ethylhydrocuprein (Optochin) on Type Strains of Pneumococci in Vitro and in Vivo, and on Some Other Microorganisms in Vitro. The Journal of Experimental Medicine, 22(3), 269–285.[1]

In Vivo Pleuritis Model (Kolmer & Sands, 1921)

-

Objective: To evaluate the therapeutic efficacy of this compound in treating experimental pneumococcus pleuritis.

-

Methodology:

-

Induction of Pleuritis: Guinea pigs (350-500 gm) were infected by injecting 1 cc of a 24-hour dextrose blood broth culture of virulent Type I pneumococci into the right pleural cavity. This reliably produced a fatal acute suppurative pleuritis and pericarditis within 72 hours.[3]

-

Therapeutic Intervention: At varying intervals up to 24 hours after infection, a solution of this compound (e.g., 1 cc of a 1:500 solution) was injected into each pleural cavity of the test animals.[3]

-

Toxicity Assessment: To determine the maximum tolerated dose, increasing concentrations of the drug were administered intrapleurally to healthy guinea pigs, and the animals were observed for signs of toxicity or irritation.[3]

-

Outcome Measurement: The primary outcome was the survival of the treated animals compared to untreated controls. The "curative influence" was noted based on the survival and resolution of the induced pleuritis.[3]

-

-

Reference: Kolmer, J. A., & Sands, J. R. (1921). Chemotherapeutic studies with this compound in experimental pneumococcus pleuritis. The Journal of Experimental Medicine, 33(6), 693–703.

Visualized Mechanisms and Workflows

Mechanism of Action: ATP Synthase Inhibition

While the precise molecular interactions were not fully elucidated in the early 20th century, modern understanding identifies the target of this compound as the membrane-bound ATP synthase in bacteria.[5] This mechanism prevents the synthesis of ATP, leading to bacterial cell death.

Caption: Inhibition of bacterial ATP synthase by this compound.

Diagnostic Workflow: Differentiation of Pneumococci

Although initially investigated for therapeutic use, the high specificity of this compound for S. pneumoniae led to its widespread adoption as a diagnostic tool to differentiate it from other alpha-hemolytic streptococci (viridans group).[1][6]

Caption: Diagnostic use of Optochin to differentiate S. pneumoniae.

References

- 1. Optochin - Wikipedia [en.wikipedia.org]

- 2. THE ACTION OF ETHYLHYDROCUPREIN (OPTOCHIN) ON TYPE STRAINS OF PNEUMOCOCCI IN VITRO AND IN VIVO, AND ON SOME OTHER MICROORGANISMS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHEMOTHERAPEUTIC STUDIES WITH this compound IN EXPERIMENTAL PNEUMOCOCCUS PLEURITIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHEMOTHERAPEUTIC STUDIES WITH this compound IN EXPERIMENTAL PNEUMOCOCCUS PLEURITIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Streptococcus pneumoniae isolates occurring in optochin-susceptible and optochin-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optochin Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Optochin Susceptibility Testing of Streptococcus pneumoniae

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Optochin susceptibility testing, a critical assay for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci.

Introduction

Optochin (ethylhydrocupreine hydrochloride) is a quinine derivative that selectively inhibits the growth of Streptococcus pneumoniae at low concentrations.[1][2] This characteristic forms the basis of the Optochin susceptibility test, a widely used, cost-effective, and reliable method for the presumptive identification of S. pneumoniae.[1] While most S. pneumoniae are susceptible to Optochin, other alpha-hemolytic streptococci are typically resistant.[3][4] The test relies on the principle of disk diffusion, where a paper disk impregnated with Optochin is placed on an inoculated blood agar plate, and the resulting zone of inhibition is measured after incubation.[1]

Principle of the Test

The Optochin susceptibility test is based on the differential sensitivity of S. pneumoniae to this compound. S. pneumoniae cells are lysed in the presence of Optochin due to alterations in the cell membrane's surface tension, leading to the formation of a clear zone of growth inhibition around the disk.[1][3] In contrast, Optochin-resistant organisms, such as viridans group streptococci, will grow up to the edge of the disk.[5] The mechanism of Optochin's action involves the inhibition of the membrane-bound H+-ATPase (ATP synthase). Resistance to Optochin in S. pneumoniae can arise from point mutations in the atpA or atpC genes, which encode subunits of this enzyme.[6]

Materials and Equipment

-

Optochin disks (5 µg, 6 mm diameter)

-

5% Sheep Blood Agar plates (e.g., Trypticase Soy Agar with 5% sheep blood)[3][7]

-

Sterile inoculating loops or cotton swabs

-

Sterile forceps

-

Millimeter ruler or caliper

-

Quality control (QC) organisms:

Experimental Protocol

Inoculum Preparation

-

From a pure 18-24 hour culture of an alpha-hemolytic streptococcus, select three to four well-isolated colonies using a sterile inoculating loop.[3]

-

Create a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[7]

Inoculation

-

Using a sterile cotton swab or inoculating loop, streak the bacterial suspension evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.[3][5]

-

Allow the plate to sit upright for 5-10 minutes for the inoculum to dry.[7]

Disk Application

-

Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.[3]

-

Gently press the disk to ensure complete adherence to the agar surface.[3]

Incubation

-

Incubate the plate at 35 ± 2°C for 18-24 hours in a 5-10% CO2 enriched environment.[2][3][7] Some studies suggest that a shorter incubation time of 12 hours may be feasible, but the agar type and reading time can influence the results.[8]

Result Interpretation

-

After incubation, observe the plate for a zone of inhibition around the Optochin disk.

-

Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.[1]

Data Presentation

Table 1: Interpretation of Optochin Susceptibility Test Results

| Zone of Inhibition Diameter (6 mm disk) | Interpretation | Recommended Action |

| ≥ 14 mm | Susceptible (Presumptive S. pneumoniae) | Report as presumptive S. pneumoniae.[3][5] |

| < 14 mm | Resistant | Report as Optochin-resistant alpha-hemolytic streptococci (not S. pneumoniae). |

| 6-13 mm | Intermediate/Questionable | Further testing, such as the bile solubility test, is required for definitive identification.[3][4][5] |

| No zone of inhibition | Resistant | Report as Optochin-resistant alpha-hemolytic streptococci (not S. pneumoniae).[5] |

Table 2: Quality Control Organisms and Expected Results

| Organism | ATCC Strain | Expected Result |

| Streptococcus pneumoniae | 49619 | Susceptible (Zone of inhibition ≥ 14 mm)[7] |

| Streptococcus pneumoniae | 6305 | Susceptible (Zone of inhibition ≥ 14 mm)[3][5] |

| Streptococcus mitis | 49456 | Resistant (No zone of inhibition)[3][7] |

| Enterococcus faecalis | 29212 | Resistant (No zone of inhibition)[7] |

Visualizations

Experimental Workflow

Caption: Workflow for Optochin Susceptibility Testing.

Signaling Pathway

Caption: Optochin's mechanism of action and resistance.

Limitations

-

The Optochin susceptibility test is a presumptive test, and for isolates with intermediate zone sizes (6-13 mm), confirmatory tests like bile solubility are recommended.[3][4][5]

-

Some strains of S. pneumoniae have been reported to be Optochin-resistant.[1][6]

-

The use of media other than 5% sheep blood agar may lead to smaller zone sizes and potentially inaccurate results.[3]

-

Proper incubation in a CO2-enriched environment is crucial, as some S. pneumoniae isolates may not grow well in ambient air.[3]

References

- 1. Optochin Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 2. medicallabnotes.com [medicallabnotes.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. Optochin Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]

- 5. dalynn.com [dalynn.com]

- 6. Optochin resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Identification of Streptococcus pneumoniae: Development of a Standardized Protocol for Optochin Susceptibility Testing Using Total Lab Automation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Use of Ethylhydrocupreine Hydrochloride Solutions

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the preparation, storage, and application of Ethylhydrocupreine hydrochloride solutions for laboratory use. The primary focus is on its well-established role in microbiology for the presumptive identification of Streptococcus pneumoniae.

Chemical and Physical Properties

This compound, commonly known as Optochin, is a derivative of quinine.[1][2] It is a key reagent used in clinical and research microbiology laboratories.[3]

| Property | Data | References |

| Synonyms | Optochin hydrochloride, Optochin | [1][2][4][5] |

| Molecular Formula | C₂₁H₂₉ClN₂O₂ | [4][6][7] |

| Molecular Weight | 376.92 g/mol | [4][6][7] |

| CAS Number | 3413-58-9 | [6] |

| Appearance | White to off-white crystalline solid | [7][8] |

| Melting Point | 121-123°C | [7][9] |

| Purity | ≥97% | [3] |

| Sensitivity | Light sensitive | [7][8] |

Solubility

Proper dissolution is critical for the efficacy of this compound in experimental settings. Sonication is recommended to aid dissolution in both aqueous and organic solvents.[4]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | References |

| Water | 50 mg/mL | 132.65 mM | [4] |

| DMSO | 125 mg/mL | 331.64 mM | [4][10] |

Experimental Protocols

3.1. Safety Precautions Before handling, consult the Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] Due to its light sensitivity, the compound and its solutions should be protected from light.[7][8][10]

3.2. Protocol 1: Preparation of Aqueous Stock Solution (e.g., 2 mg/mL)

This protocol is suitable for preparing solutions for direct use in microbiological assays, such as creating optochin-impregnated disks.

Materials:

-

This compound powder

-

Sterile, distilled, or deionized water

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile 0.22 µm syringe filter

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated balance. For example, to prepare 10 mL of a 2 mg/mL solution, weigh 20 mg of the compound.

-

Dissolution: Aseptically transfer the powder to a sterile conical tube. Add the required volume of sterile water (e.g., 10 mL).

-

Mixing: Cap the tube securely and vortex until the powder is fully dissolved. If dissolution is slow, sonicate the solution for short intervals in a water bath.[4]

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage vial.[5] This is crucial for applications in cell culture.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and solvent. Store as recommended in the storage table below.

3.3. Protocol 2: Preparation of DMSO Stock Solution (e.g., 100 mg/mL)

High-concentration stock solutions in DMSO are common for long-term storage and for studies requiring dilution into complex media or buffer systems.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile conical tubes or vials with appropriate caps

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: In a sterile vial, accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mg/mL stock, weigh 100 mg.

-

Dissolution: Add the required volume of sterile DMSO (e.g., 1 mL).

-

Mixing: Cap the vial securely and vortex. Use sonication if necessary to achieve a clear solution.[4]

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4][5] Label each aliquot and store as recommended.

Storage and Stability of Solutions

Proper storage is essential to maintain the bioactivity of this compound solutions. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

| Storage Temperature | Recommended Duration | Solvent | References |

| -80°C | ≥ 6 months | DMSO or Water | [4][5] |

| -20°C | ~ 1 month | DMSO or Water | [5] |

| 2-8°C (Refrigerated) | ≤ 1 week | Water | [4] |

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]

Application: Optochin Susceptibility Test

The most common laboratory application of this compound is the optochin susceptibility test, used for the presumptive identification of Streptococcus pneumoniae.[2][11] S. pneumoniae is uniquely susceptible to lysis by optochin at low concentrations, which distinguishes it from other alpha-hemolytic streptococci.[11][12] The mechanism involves altering the cell membrane's surface tension, leading to cell lysis.[11][13]

5.1. Experimental Protocol for Optochin Susceptibility Test

-

Inoculum Preparation: Select 3-4 well-isolated colonies of the alpha-hemolytic organism to be tested from an 18-24 hour culture.[11] Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[2]

-

Inoculation: Using a sterile cotton swab, streak the prepared suspension evenly across the entire surface of a 5% sheep blood agar plate.[2]

-

Disk Application: Using sterile forceps, place a commercial 6 mm disk impregnated with 5 µg of optochin onto the inoculated surface.[12][13] Gently press the disk to ensure it adheres firmly to the agar.[2][13]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO₂ atmosphere.[2][13]

-

Result Interpretation: After incubation, measure the diameter of the zone of inhibition around the disk.

5.2. Workflow for Optochin Susceptibility Testing

Caption: Workflow for the presumptive identification of S. pneumoniae.

References

- 1. Optochin - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. scbt.com [scbt.com]

- 4. This compound | Parasite | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C21H29ClN2O2 | CID 16219340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 3413-58-9 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 3413-58-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. glpbio.com [glpbio.com]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. Optochin Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 13. medicallabnotes.com [medicallabnotes.com]

Application of Optochin Discs in Clinical Microbiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optochin, or ethylhydrocupreine hydrochloride, is a quinine derivative that serves as a crucial tool in clinical microbiology for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci, such as the viridans group.[1][2][3] Historically introduced for therapeutic purposes, its cytotoxic properties at therapeutic concentrations led to its discontinuation for treatment.[1] However, its specific inhibitory effect on S. pneumoniae at low concentrations has made it an invaluable diagnostic agent.[2][4] The Optochin susceptibility test is a simple, cost-effective, and rapid method with a high sensitivity of over 95% for differentiating pneumococci.[2]

This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the use of Optochin discs in a laboratory setting.

Principle of Action

Optochin selectively inhibits the growth of Streptococcus pneumoniae at very low concentrations (≤ 5 µg/mL).[2][4] The chemical targets the H+-ATPase (proton-translocating ATPase) enzyme in the bacterial cell membrane.[5] This inhibition disrupts the proton motive force, leading to a loss of cellular energy and ultimately cell lysis.[3][6][7] Other alpha-hemolytic streptococci are typically resistant to the concentrations of Optochin found in the test discs.[3][8] Resistance in S. pneumoniae can occur due to point mutations in the genes encoding the a- or c-subunits of the H+-ATPase, which prevents the binding of Optochin.[5][9]

Data Presentation

Table 1: Interpretation of Optochin Susceptibility Test Results

| Zone of Inhibition Diameter (6 mm, 5 µg disc) | Interpretation | Presumptive Identification | Recommended Follow-up |

| ≥ 14 mm | Susceptible | Streptococcus pneumoniae | None required for presumptive ID. |

| < 14 mm | Resistant | Not S. pneumoniae (e.g., Viridans streptococci) | Consider additional tests if clinically indicated. |

| 6 mm (no zone) | Resistant | Not S. pneumoniae (e.g., Viridans streptococci) | Consider additional tests if clinically indicated. |

| 7-13 mm | Intermediate/Questionable | Possible S. pneumoniae | Perform Bile Solubility Test for confirmation.[2][10] |

Experimental Protocols

Optochin Susceptibility Test Protocol

Objective: To determine the susceptibility of an alpha-hemolytic streptococcus isolate to Optochin for the presumptive identification of Streptococcus pneumoniae.

Materials:

-

Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate

-

Sterile inoculating loop or swab[2]

-

Sterile forceps[1]

-

Millimeter ruler or caliper for measuring the zone of inhibition[10]

Procedure:

-

Inoculation:

-

Disc Application:

-

Incubation:

-

Result Interpretation:

-

After incubation, observe the plate for a zone of inhibition around the Optochin disc.

-

Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disc.[2]

-

Interpret the results according to the guidelines in Table 1.

-

Quality Control:

-

Positive Control: Streptococcus pneumoniae (e.g., ATCC 49619) should show a zone of inhibition ≥ 14 mm.

-

Negative Control: Streptococcus mitis or another viridans group streptococcus should show no zone of inhibition.

Visualizations

Caption: Mechanism of Optochin action and resistance.

Caption: Workflow for the Optochin Susceptibility Test.

Limitations

-

The Optochin susceptibility test is a presumptive test. For a definitive identification, especially in critical clinical cases, it should be supplemented with other tests like the bile solubility test or serological methods.[8][10]

-

Some strains of S. pneumoniae have been reported to be Optochin-resistant.[1][2] In such cases, if S. pneumoniae is still suspected, the bile solubility test is recommended.

-

Conversely, some viridans streptococci may show a small zone of inhibition, typically less than 14 mm.[7]

-

The use of media other than 5% sheep blood agar is not recommended as it may lead to erroneous results.[3][8]

-

Proper incubation conditions, specifically a CO2-enriched environment, are crucial as some pneumococcal strains may not grow well in ambient air.[2][3]

References

- 1. microbenotes.com [microbenotes.com]

- 2. Optochin Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. medicallabnotes.com [medicallabnotes.com]

- 5. Optochin resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcpath.org [rcpath.org]

- 7. simpios.eu [simpios.eu]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. [PDF] Optochin resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications. | Semantic Scholar [semanticscholar.org]

- 10. dalynn.com [dalynn.com]

Differentiating Streptococcus pneumoniae: A Comparative Analysis of Bile Solubility and Optochin Susceptibility Testing

Application Notes & Protocols for Researchers and Drug Development Professionals

In the pursuit of accurate bacterial identification, particularly within the genus Streptococcus, the differentiation of Streptococcus pneumoniae from other alpha-hemolytic streptococci is paramount for both clinical diagnostics and research applications. Two cornerstone phenotypic tests have historically been employed for this purpose: the bile solubility test and the Optochin susceptibility test. This document provides a detailed overview of the standard operating procedures for both assays, a quantitative comparison of their performance, and visual workflows to guide laboratory execution.

Principle of the Tests